![molecular formula C16H24N2O3S B2640223 Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate CAS No. 2413867-22-6](/img/structure/B2640223.png)
Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate
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Overview
Description
Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate is a chemical compound. Based on its name, it likely contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The tert-butyl group is attached to the carboxylate group, and the phenyl group is attached to the thiazepane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazepane ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. For example, it might be able to participate in reactions involving the carboxylate group or the thiazepane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Scientific Research Applications
Synthesis and Potential Applications in Imaging
- The synthesis of a radioligand with high affinity and selectivity for diazepam-insensitive benzodiazepine receptors, which could be a potential SPECT imaging agent for studying receptor locations and densities in the brain. This compound was synthesized from a related tert-butyl derivative through a process involving palladium-mediated stannylation and iododestannylation, demonstrating the versatility of tert-butyl derivatives in radiopharmaceutical chemistry (Xiao-shu He et al., 1994).
Chiral Auxiliary in Synthesis
- The development and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for asymmetric synthesis. This compound facilitated the preparation of enantiomerically pure compounds, showcasing its utility in the synthesis of complex molecules with specific chirality, an essential aspect in the development of pharmaceuticals (A. Studer, T. Hintermann, D. Seebach, 1995).
Structural Insights from X-ray Diffraction
- The determination of molecular structure via X-ray diffraction of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlighting the role of such compounds in understanding structural aspects of cyclic amino acid esters. These insights contribute to the development of novel compounds with potential applications in medicinal chemistry (T. Moriguchi et al., 2014).
Asymmetric Synthesis of Amines
- The use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, highlighting the compound's role in enabling the synthesis of a wide range of highly enantioenriched amines. This illustrates the compound's importance in the synthesis of biologically active molecules and potential pharmaceuticals (J. Ellman, T. D. Owens, T. P. Tang, 2002).
Anticorrosive Properties
- Investigation into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl, showcasing the compound's utility in corrosion inhibition. This research underscores the potential industrial applications of such compounds in protecting metal surfaces against corrosion (B. Praveen et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(19)18-10-12-22(17,20)11-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJGNSFYHNPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=N)(=O)CCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate |
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